JWG-071

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

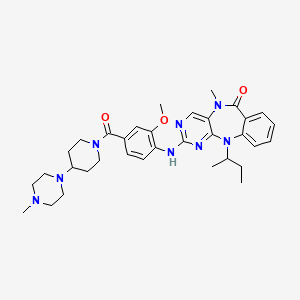

11-butan-2-yl-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N8O3/c1-6-23(2)42-28-10-8-7-9-26(28)33(44)39(4)29-22-35-34(37-31(29)42)36-27-12-11-24(21-30(27)45-5)32(43)41-15-13-25(14-16-41)40-19-17-38(3)18-20-40/h7-12,21-23,25H,6,13-20H2,1-5H3,(H,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWOMSOYIIVIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)C(=O)N5CCC(CC5)N6CCN(CC6)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of JWG-071

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JWG-071 is a potent and selective, ATP-competitive chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1) or Mitogen-Activated Protein Kinase 7 (MAPK7). While it effectively inhibits the kinase activity of ERK5, its mechanism of action is nuanced by the phenomenon of "paradoxical activation," where inhibitor binding promotes the transcriptional activity of ERK5. This dual effect necessitates a careful and comprehensive understanding for its application in research and therapeutic development. This guide provides a detailed overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative data on its activity, and the experimental protocols used for its characterization.

Core Mechanism of Action: Kinase Inhibition and Paradoxical Transcriptional Activation

This compound acts as a type I ATP-competitive inhibitor of the ERK5 kinase domain. By occupying the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, thereby inhibiting the canonical kinase signaling cascade. However, a critical aspect of its mechanism is the induction of a conformational change in the ERK5 protein upon binding. This change is believed to expose the nuclear localization signal (NLS) and dissociate the C-terminal transactivation domain (TAD) from the N-terminal kinase domain. Consequently, the inhibitor-bound ERK5 translocates to the nucleus and, despite its kinase activity being inhibited, can act as a transcriptional activator for a specific subset of genes.

This paradoxical activation is a key consideration in interpreting experimental results obtained using this compound and other ERK5 inhibitors. It highlights that the biological outcomes of ERK5 inhibition are a composite of both the suppression of its kinase-dependent signaling and the potentiation of its kinase-independent transcriptional functions.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) | Assay Type |

| ERK5 (MAPK7) | 88 | Biochemical Enzyme Assay |

| LRRK2 | 109 | Invitrogen Adapta |

| DCAMKL2 | 223 | Invitrogen Z-lyte |

| PLK4 | 328 | Invitrogen Lanthascreen |

Table 2: Cellular Activity of this compound

| Cellular Target | IC50 (µM) | Cell Line | Assay Description |

| MAPK7 (ERK5) Autophosphorylation | 0.020 ± 0.003 | HeLa | Inhibition of EGF-induced autophosphorylation |

Table 3: Selectivity Profile of this compound

| Target | Selectivity | Comparison Compound |

| BRD4 | >10-fold improved selectivity for ERK5 | XMD8-92 |

Signaling Pathways

Canonical ERK5 Signaling Pathway

The canonical MEK5/ERK5 signaling pathway is activated by various upstream stimuli, including growth factors and stress signals, which converge on MAP3Ks (e.g., MEKK2/3). These kinases then phosphorylate and activate MEK5, the specific upstream activator of ERK5. Activated MEK5, in turn, phosphorylates ERK5 on its TEY motif within the activation loop, leading to the activation of its kinase domain. Kinase-active ERK5 can then phosphorylate a range of cytoplasmic and nuclear substrates to regulate cellular processes like proliferation, survival, and differentiation.

Caption: Canonical ERK5 signaling cascade.

Mechanism of this compound Action and Paradoxical Activation

This compound inhibits the kinase activity of ERK5. However, its binding also induces a conformational change that promotes the nuclear translocation of ERK5, leading to the activation of its C-terminal transactivation domain (TAD). This results in the transcriptional regulation of a distinct set of genes, a phenomenon termed "paradoxical activation."

Caption: this compound mechanism and paradoxical activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro potency of this compound against a panel of kinases.

Materials:

-

Recombinant human kinases (ERK5, LRRK2, DCAMKL2, PLK4)

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

This compound (in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, LanthaScreen™)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

In a 384-well plate, add the kinase, the peptide substrate, and the this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based assay.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular ERK5 Autophosphorylation Inhibition Assay

Objective: To assess the ability of this compound to inhibit ERK5 activity within a cellular context.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Epidermal Growth Factor (EGF)

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free DMEM for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce ERK5 autophosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-phospho-ERK5 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK5 antibody to confirm equal loading.

-

Quantify the band intensities and normalize the phospho-ERK5 signal to the total-ERK5 signal.

-

Plot the normalized phospho-ERK5 levels against the this compound concentration and determine the IC50 value.

Caption: Workflow for cellular ERK5 autophosphorylation assay.

Conclusion

This compound is a valuable research tool for investigating the roles of ERK5. Its primary mechanism of action is the ATP-competitive inhibition of the ERK5 kinase domain. However, the concurrent paradoxical activation of ERK5's transcriptional activity is a critical feature that must be considered in the design and interpretation of experiments. A thorough understanding of this dual mechanism is paramount for leveraging this compound to accurately dissect the complex biology of ERK5 and to explore its therapeutic potential.

The Kinase-Selective Chemical Probe JWG-071: An In-Depth Technical Guide to its ERK5 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7, is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway has been implicated in the pathogenesis of several diseases, most notably cancer, making it an attractive target for therapeutic intervention. JWG-071 has emerged as a potent and selective chemical probe for studying the biological functions of ERK5. This document provides a comprehensive technical overview of the ERK5 inhibitory activity of this compound, including its in vitro and in vivo efficacy, selectivity profile, and detailed experimental methodologies.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against ERK5 and a panel of other kinases has been determined using various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear view of the compound's potency and selectivity.

| Target Kinase | Assay Platform | IC50 (nM) | Reference |

| ERK5 (MAPK7) | - | 88 | [1] |

| ERK5 | In vitro kinase assay | 90 | [2][3] |

| LRRK2 | Invitrogen Adapta | 109 | [1] |

| DCAMKL2 | Invitrogen Z'-LYTE | 223 | [1] |

| PLK4 | Invitrogen LanthaScreen | 328 |

Cellular Activity of this compound

This compound demonstrates potent inhibition of ERK5-mediated signaling in cellular contexts, leading to anti-proliferative and pro-apoptotic effects in cancer cell lines.

| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |

| HeLa | Cellular Assay | MAPK7 Autophosphorylation (EGF-induced) | 0.020 ± 0.003 | |

| Ishikawa (Endometrial Cancer) | Cytotoxicity Assay | Cell Viability | ~2-3 | |

| AN3CA (Endometrial Cancer) | Cytotoxicity Assay | Cell Viability | ~2-3 | |

| ARK1 (Endometrial Cancer) | Cytotoxicity Assay | Cell Viability | ~2-3 |

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in mouse xenograft models of endometrial cancer have demonstrated the anti-tumor activity of this compound. The compound exhibits a favorable pharmacokinetic profile, supporting its use in in vivo research.

Endometrial Cancer Xenograft Model

-

Cell Line: Ishikawa cells were subcutaneously injected into athymic nude female mice.

-

Treatment: Once tumors reached a volume of 80-100 mm³, mice were treated with this compound.

-

Dosing Regimen: this compound was administered intraperitoneally once daily at a dose of 50 mg/kg for monotherapy or 30 mg/kg for combination therapy studies.

-

Results: Systemic administration of this compound significantly impaired the growth of human endometrial tumor xenografts after 5 or 7 days of treatment. Immunohistochemical analysis of the tumors revealed a significant decrease in the levels of the proliferation marker Ki67 in the this compound treated group, indicating an inhibition of cancer cell proliferation in vivo.

Pharmacokinetic Profile in Mice

-

Oral Bioavailability: 84%

-

Time to Maximum Plasma Concentration (Tmax): 1 hour

-

Half-life (t½): 4.34 hours

Signaling Pathways and Experimental Workflows

ERK5 Signaling Pathway

The ERK5 signaling cascade is a three-tiered pathway initiated by various extracellular stimuli. These signals lead to the activation of MAP3Ks (e.g., MEKK2/3), which in turn phosphorylate and activate the dual-specificity kinase MEK5. MEK5 then specifically phosphorylates the TEY motif in the activation loop of ERK5, leading to its activation. Activated ERK5 can then translocate to the nucleus and phosphorylate a variety of substrates, including transcription factors like MEF2, to regulate gene expression involved in cell proliferation, survival, and differentiation.

Caption: The ERK5 signaling pathway from extracellular stimuli to nuclear gene expression.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against various kinases is determined using in vitro kinase assays. A general workflow for such an assay, for instance, using a time-resolved fluorescence resonance energy transfer (TR-FRET) format like LanthaScreen™, is depicted below.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Workflow: Cellular Viability (MTT) Assay

The effect of this compound on cancer cell proliferation and viability is commonly assessed using an MTT assay. The workflow for this colorimetric assay is outlined below.

Caption: A typical workflow for assessing cell viability using the MTT assay.

Detailed Experimental Protocols

In Vitro Kinase Assays (General Principles)

-

LanthaScreen™ Kinase Assay (TR-FRET): This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's acceptor fluorophore into close proximity, resulting in a FRET signal.

-

Reaction Components: Kinase, fluorescein-labeled substrate, ATP, and test compound (this compound) are incubated together.

-

Detection: A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added.

-

Readout: The plate is read on a TR-FRET compatible plate reader, and the ratio of acceptor to donor emission is calculated.

-

-

Z'-LYTE™ Kinase Assay (FRET): This assay utilizes a FRET-based peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. After the kinase reaction, a site-specific protease is added that only cleaves the non-phosphorylated peptide, disrupting FRET.

-

Reaction Components: Kinase, FRET-peptide substrate, ATP, and this compound are incubated.

-

Detection: A development reagent containing a site-specific protease is added.

-

Readout: The ratio of Coumarin to Fluorescein emission is measured to determine the extent of phosphorylation.

-

-

Adapta™ Universal Kinase Assay (TR-FRET): This is a universal assay that detects the formation of ADP, a common product of all kinase reactions. It uses a TR-FRET system with a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer.

-

Reaction Components: Kinase, substrate, ATP, and this compound are incubated.

-

Detection: A detection solution containing EDTA, Eu-anti-ADP antibody, and the AF647-ADP tracer is added. ADP produced by the kinase competes with the tracer for antibody binding, leading to a decrease in the FRET signal.

-

Readout: The TR-FRET signal is measured on a compatible plate reader.

-

Cellular Viability MTT Assay

-

Cell Plating: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: A sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration typically 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

-

Readout: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: The absorbance values are background-subtracted and normalized to the vehicle-treated control wells to calculate the percentage of cell viability. IC50 values are determined by fitting the data to a non-linear dose-response curve.

Western Blotting for ERK5 Phosphorylation

-

Cell Lysis: Cells are treated with this compound for the desired time, then washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for total ERK5 or phospho-ERK5 (Thr218/Tyr220). Recommended dilutions for total ERK5 antibodies are often 1:1000. For phospho-ERK5, a similar dilution is typically used.

-

Washing: The membrane is washed several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated ERK5 are typically normalized to the levels of total ERK5.

Conclusion

This compound is a valuable tool for the investigation of ERK5 biology and its role in disease. Its demonstrated potency against ERK5, selectivity over other kinases, and proven efficacy in both cellular and in vivo models make it a robust chemical probe. The detailed methodologies provided in this guide are intended to facilitate the replication and further exploration of this compound's effects on the ERK5 signaling pathway, thereby aiding in the ongoing efforts of cancer research and drug development.

References

JWG-071: A Technical Guide to a Selective ERK5 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of JWG-071, a potent and selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5). It details the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies for its synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers in oncology, inflammation, and other fields where the ERK5 signaling pathway is a therapeutic target.

Core Chemical and Physical Properties

This compound is a synthetic small molecule belonging to the pyrimido-benzodiazepinone class of compounds.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 11-(sec-Butyl)-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][3]diazepin-6-one | [4] |

| CAS Number | 2250323-50-1 | |

| Molecular Formula | C₃₄H₄₄N₈O₃ | |

| Molecular Weight | 612.78 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Store at -20°C for long-term stability. |

Pharmacological Properties and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of ERK5 kinase activity. It exhibits high selectivity for ERK5 over many other kinases, though it also shows activity against Leucine-Rich Repeat Kinase 2 (LRRK2). Notably, this compound was developed to have improved selectivity against the bromodomain-containing protein BRD4, a common off-target of earlier ERK5 inhibitors.

The primary mechanism of action of this compound is the inhibition of the kinase activity of ERK5 (also known as MAPK7). ERK5 is the terminal kinase in a signaling cascade that is typically initiated by various growth factors and cellular stresses. This pathway plays a crucial role in cell proliferation, survival, and differentiation.

Signaling Pathway

The canonical ERK5 signaling pathway, which is inhibited by this compound, is depicted below.

Caption: The ERK5 signaling cascade inhibited by this compound.

In Vitro Activity

The inhibitory activity of this compound against various kinases has been determined through in vitro kinase assays.

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| ERK5 | 88 | |

| LRRK2 | 109 | |

| DCAMKL2 | 223 | |

| PLK4 | 328 |

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis, characterization, and biological evaluation of this compound, based on published literature.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the pyrimido-benzodiazepinone core, followed by functionalization. A generalized synthetic workflow is presented below. The detailed synthesis is described by Wang et al. (2018).

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the final compound.

-

Typical System: A reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small percentage of a modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.

3.2.2. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound.

-

Method: Electrospray ionization (ESI) is a common method for analyzing small molecules like this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the chemical structure of the compound.

-

Methods: ¹H NMR and ¹³C NMR are used to determine the structure and confirm the identity of the synthesized molecule.

In Vitro Kinase Inhibition Assay

-

Purpose: To determine the potency of this compound against ERK5 and other kinases.

-

Principle: A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay. The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase.

-

General Protocol:

-

Recombinant kinase, a suitable substrate (e.g., myelin basic protein for ERK5), and ATP are combined in a reaction buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a set time.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC₅₀ values are calculated from the dose-response curves.

-

Cellular Assays

3.4.1. Cell Proliferation Assay

-

Purpose: To evaluate the effect of this compound on the growth of cancer cell lines.

-

Principle: Assays like the MTT or CellTiter-Glo® assay measure cell viability.

-

General Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound.

-

After a specific incubation period (e.g., 72 hours), a reagent (MTT or CellTiter-Glo®) is added to the wells.

-

The absorbance or luminescence is measured, which is proportional to the number of viable cells.

-

GI₅₀ (concentration for 50% growth inhibition) values are determined.

-

3.4.2. ERK5 Autophosphorylation Assay (Western Blot)

-

Purpose: To confirm the inhibition of ERK5 activity within cells.

-

Principle: Activated ERK5 undergoes autophosphorylation, which can be detected by a shift in its molecular weight on a Western blot.

-

General Protocol:

-

Cells are treated with this compound for a specified time.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with an antibody specific for total ERK5.

-

A shift in the band to a lower apparent molecular weight indicates inhibition of autophosphorylation.

-

Conclusion

This compound is a valuable chemical probe for studying the biological roles of ERK5. Its selectivity and well-characterized properties make it a powerful tool for target validation and preclinical studies. This guide provides a foundational understanding of its chemical and pharmacological characteristics, along with essential experimental methodologies, to facilitate its use in research and drug development. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. Structural and Atropisomeric Factors Governing the Selectivity of Pyrimido-benzodiazipinones as Inhibitors of Kinases and Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidobenzodiazepines. Synthesis of pirenzepine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

JWG-071: A Technical Guide to Synthesis, Purification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and biological characterization of JWG-071, a potent and selective kinase inhibitor of Extracellular signal-regulated kinase 5 (ERK5). The information presented herein is intended to support researchers and drug development professionals in the application and further investigation of this valuable chemical probe.

Core Compound Data

This compound is a second-generation inhibitor of ERK5, demonstrating improved selectivity over bromodomain-containing protein 4 (BRD4) compared to earlier inhibitors such as XMD8-92. It also exhibits inhibitory activity against Leucine-rich repeat kinase 2 (LRRK2).

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₄N₈O₃ | [1] |

| Molecular Weight | 612.76 g/mol | [1][2] |

| CAS Number | 2250323-50-1 | [1] |

| Purity | >99% (commercially available) | [1] |

Biological Activity

This compound is a potent inhibitor of ERK5 and LRRK2 with the following reported IC₅₀ values:

| Target | IC₅₀ (nM) | Reference |

| ERK5 | 88 | |

| LRRK2 | 109 |

Synthesis and Purification

The synthesis of this compound and related analogs with the benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one core is achieved through a multi-step synthetic route. While a specific, detailed protocol for this compound is not publicly available, the general synthesis for this class of compounds has been described.

Experimental Workflow: Synthesis of the Core Scaffold

The synthesis of the core benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold is a critical process. The following diagram outlines a plausible synthetic workflow based on related compounds.

Caption: General synthetic workflow for the core scaffold of this compound.

Purification Protocol

Purification of small molecule kinase inhibitors like this compound typically involves standard chromatographic techniques to achieve high purity.

-

Initial Purification: The crude product is often purified by flash column chromatography on silica gel. A gradient of solvents, such as dichloromethane and methanol or ethyl acetate and hexanes, is commonly used to elute the desired compound.

-

Final Purification: High-performance liquid chromatography (HPLC) is employed for the final purification to achieve >99% purity. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile, often with a small percentage of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

The following diagram illustrates a general purification workflow.

Caption: General purification workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of ERK5. ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. The canonical activation pathway involves a three-tiered system:

-

MAP3K: Mitogen-activated protein kinase kinase kinase (MEKK2 or MEKK3)

-

MAP2K: Mitogen-activated protein kinase kinase 5 (MEK5)

-

MAPK: Extracellular signal-regulated kinase 5 (ERK5)

Upon activation by upstream signals (e.g., growth factors, stress), MEKK2/3 phosphorylates and activates MEK5. MEK5, a dual-specificity kinase, then phosphorylates ERK5 on specific threonine and tyrosine residues within its activation loop, leading to the activation of ERK5's kinase function. Activated ERK5 can then translocate to the nucleus and phosphorylate various downstream substrates, including transcription factors, to regulate gene expression involved in cell proliferation, survival, and differentiation.

This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of ERK5, preventing the phosphorylation of its substrates and thereby blocking downstream signaling.

The following diagram illustrates the ERK5 signaling pathway and the point of inhibition by this compound.

Caption: The ERK5 signaling pathway and inhibition by this compound.

References

An In-depth Technical Guide on the Target Selectivity Profile of JWG-071

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of JWG-071, a potent and selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5). The document details its inhibitory activity against its primary targets and various off-targets, outlines the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Target Selectivity Profile

This compound was developed as a kinase-selective chemical probe for ERK5.[1][2][3][4][5] Its selectivity has been assessed through biochemical enzyme assays and broad kinase panel screening. The quantitative data for its primary targets and key off-targets are summarized in the table below.

| Target | Assay Type | IC50 (nM) | Notes |

| ERK5 (MAPK7) | Biochemical Enzyme Assay | 88 | Primary Target. |

| LRRK2 | Invitrogen Adapta | 109 | Significant off-target. |

| DCAMKL2 | Invitrogen Z'-LYTE | 223 | Identified as a hit in KinomeScan. |

| PLK4 | Invitrogen LanthaScreen | 328 | Identified off-target. |

| BRD4 | - | >10-fold selective over ERK5 | Significantly improved selectivity over previous compounds like XMD17-109. |

A comprehensive kinome-wide selectivity analysis was performed using the KinomeScan methodology, screening this compound at a 1 µM concentration against a panel of 468 human kinases. In this extensive screening, only ERK5 and DCAMKL2 were identified as significant hits, with Ambit scores of less than 10%. This indicates a high degree of selectivity for this compound.

Experimental Protocols

The characterization of this compound's target selectivity involved several key experimental methodologies. Below are detailed descriptions of the likely protocols for the cited assays.

2.1. KinomeScan Profiling

The KinomeScan assay from DiscoverX is a competitive binding assay used to quantitatively measure the interaction of a test compound with a large panel of kinases.

-

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is measured using a quantitative PCR (qPCR) method with a DNA-tagged antibody.

-

Methodology:

-

Kinases are tagged with a unique DNA barcode and incubated with the immobilized ligand and the test compound (this compound).

-

After an equilibration period, the unbound kinase is washed away.

-

The amount of bound kinase is determined by quantifying the attached DNA barcode via qPCR.

-

The results are typically reported as "percent of control" (%Ctrl), where a lower percentage indicates stronger binding of the test compound. An Ambit score, derived from the %Ctrl, is also used to quantify binding affinity.

-

2.2. LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

-

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. A test compound that binds to the active site will displace the tracer, leading to a decrease in the FRET signal.

-

Methodology:

-

A solution containing the kinase and the Eu-labeled anti-tag antibody is prepared.

-

Serial dilutions of the test compound (this compound) are added to the assay plate.

-

The kinase/antibody mixture is added to the wells containing the test compound.

-

The Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

The TR-FRET signal is read on a plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.

-

2.3. Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a FRET-based method that measures kinase activity by detecting the phosphorylation of a peptide substrate.

-

Principle: The assay uses a peptide substrate labeled with two different fluorophores (a FRET pair). When the peptide is not phosphorylated, it is susceptible to cleavage by a development reagent protease, which disrupts FRET. Phosphorylation of the peptide by the kinase protects it from cleavage, thus maintaining the FRET signal.

-

Methodology:

-

The kinase reaction is set up by combining the kinase, the FRET-peptide substrate, and ATP in the presence of varying concentrations of the test compound (this compound).

-

The reaction is allowed to proceed for a specific incubation period.

-

The development reagent is added to the wells, which selectively cleaves the unphosphorylated peptides.

-

After a development incubation period, the fluorescence is measured at two wavelengths (for the donor and acceptor fluorophores).

-

The ratio of the two emission signals is used to calculate the extent of phosphorylation and, consequently, the inhibitory effect of the compound.

-

2.4. Adapta™ Universal Kinase Assay

The Adapta™ assay is a TR-FRET based immunoassay that quantifies kinase activity by detecting the formation of ADP.

-

Principle: The assay relies on the competition between ADP generated by the kinase reaction and a fluorescently labeled ADP tracer for binding to a Eu-labeled anti-ADP antibody. In the absence of kinase activity (or in the presence of an effective inhibitor), the tracer binds to the antibody, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer, leading to a decrease in the FRET signal.

-

Methodology:

-

The kinase reaction is performed by incubating the kinase, substrate, and ATP with different concentrations of the test inhibitor (this compound).

-

After the kinase reaction, a detection solution containing the Eu-labeled anti-ADP antibody, the Alexa Fluor™ 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.

-

The plate is incubated to allow the detection reagents to reach equilibrium.

-

The TR-FRET signal is measured, and the IC50 value is determined from the resulting dose-response curve.

-

Signaling Pathway and Experimental Workflow Visualizations

3.1. ERK5 Signaling Pathway

This compound is a potent inhibitor of ERK5 (MAPK7), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various extracellular stimuli, including growth factors and stress, and plays a crucial role in cell proliferation, differentiation, and survival.

Caption: The ERK5 signaling pathway and the inhibitory action of this compound.

3.2. Experimental Workflow for Kinase Inhibitor Profiling

The general workflow for determining the selectivity profile of a kinase inhibitor like this compound involves a tiered approach, starting with primary assays against the intended target and followed by broader selectivity screening.

Caption: A typical workflow for characterizing the selectivity of a kinase inhibitor.

References

The Role of JWG-071 in the MAPK/ERK5 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JWG-071, a selective chemical probe for Extracellular signal-Regulated Kinase 5 (ERK5), also known as Mitogen-Activated Protein Kinase 7 (MAPK7). The document details the mechanism of action of this compound within the MAPK/ERK5 signaling pathway, presenting quantitative data on its biochemical and cellular activity, as well as its in vivo efficacy. Detailed experimental protocols for key assays are provided to enable researchers to effectively utilize this compound as a tool to investigate the physiological and pathological roles of ERK5. Signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of the concepts discussed.

Introduction to the MAPK/ERK5 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The MAPK superfamily in mammals comprises several distinct cascades, most notably the ERK1/2, JNK, p38, and ERK5 pathways.[1] The ERK5 pathway is unique among the MAPK cascades, characterized by the large size of its terminal kinase, ERK5, which contains a distinctive C-terminal transactivation domain.

The canonical activation of the ERK5 pathway begins with the activation of MAPK Kinase Kinase 2 or 3 (MEKK2/3) by upstream stimuli such as growth factors, cytokines, and cellular stress. MEKK2/3 then phosphorylates and activates MAPK Kinase 5 (MEK5). MEK5, in turn, is the specific upstream activator of ERK5, phosphorylating it on threonine and tyrosine residues (Thr218/Tyr220) within the activation loop of the kinase domain.[2] This dual phosphorylation activates ERK5's kinase activity, leading to the phosphorylation of downstream substrates. Activated ERK5 can also autophosphorylate its C-terminal domain, which promotes its translocation to the nucleus. In the nucleus, ERK5 regulates the activity of several transcription factors, including the Myocyte Enhancer Factor 2 (MEF2) family, c-Myc, and Sap1a, thereby modulating gene expression related to cell survival and proliferation.[1][3]

This compound: A Selective ERK5 Kinase Inhibitor

This compound is a potent and selective, ATP-competitive inhibitor of ERK5.[4] It belongs to the diazepinone class of kinase inhibitors. A key feature of this compound is its improved selectivity for ERK5 over the bromodomain-containing protein 4 (BRD4) compared to its predecessor, XMD8-92. This enhanced selectivity is attributed to a steric clash between the sec-butyl group of this compound and the αC-helix of BRD4. However, it is important to note that this compound also exhibits potent inhibitory activity against Leucine-Rich Repeat Kinase 2 (LRRK2).

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the in vitro, cellular, and in vivo activity of this compound.

Table 1: In Vitro Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| ERK5 (MAPK7) | Kinase Assay | 88 | |

| LRRK2 | Kinase Assay | 109 | |

| DCAMKL2 | Kinase Assay | 223 | |

| PLK4 | Kinase Assay | 328 | |

| BRD4 | - | >10-fold selective over ERK5 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |

| HeLa | Autophosphorylation | Inhibition of EGF-induced MAPK7 autophosphorylation | 0.020 ± 0.003 | |

| Ishikawa (Endometrial Cancer) | Cell Viability | Cytotoxicity | ~2-3 | |

| AN3CA (Endometrial Cancer) | Cell Viability | Cytotoxicity | ~2-3 | |

| ARK1 (Endometrial Cancer) | Cell Viability | Cytotoxicity | ~2-3 | |

| H460 (NSCLC) | Cell Proliferation | Inhibition of cell growth | Not specified |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Dosing | Outcome | Reference |

| Endometrial Cancer Xenograft (Ishikawa cells) | 30 mg/kg, intraperitoneal | 40-50% tumor growth inhibition as a single agent. Synergizes with paclitaxel. | |

| Non-Small Cell Lung Cancer (NSCLC) Xenograft (H460 cells) | Not specified | Significant reduction in tumor burden. |

Table 4: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Reference |

| Oral Bioavailability | 84% | |

| Tmax | 1 hour | |

| Half-life (t1/2) | 4.34 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Biochemical Kinase Assay

This protocol is designed to determine the IC50 value of this compound against ERK5.

Materials:

-

Recombinant active ERK5 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT, 0.01% Triton X-100)

-

[γ-³²P]ATP

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the ERK5 enzyme and MBP substrate to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for 30 minutes.

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-ERK5 Inhibition in Cells

This protocol is used to assess the ability of this compound to inhibit ERK5 activation in a cellular context.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete cell culture medium

-

Epidermal Growth Factor (EGF)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK5 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-ERK5 antibody as a loading control.

-

Quantify the band intensities to determine the inhibition of ERK5 phosphorylation.

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line (e.g., Ishikawa)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mandatory Visualizations

MAPK/ERK5 Signaling Pathway

Caption: The MAPK/ERK5 signaling cascade and the point of inhibition by this compound.

Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow for characterizing the ERK5 inhibitor this compound.

Conclusion

This compound is a valuable tool for the specific interrogation of the MAPK/ERK5 signaling pathway. Its improved selectivity over BRD4 makes it a superior probe compared to earlier generation inhibitors. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a better understanding of the role of ERK5 in health and disease and aiding in the development of novel therapeutic strategies.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of JWG-071: A Kinase-Selective Chemical Probe for ERK5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 5 (ERK5), also known as big mitogen-activated protein kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. Its dysregulation has been implicated in various proliferative diseases, most notably cancer, making it an attractive target for therapeutic intervention. This technical guide details the discovery and development of JWG-071, a potent and selective chemical probe for ERK5. This compound emerged from a focused structure-activity relationship (SAR) study aimed at improving the selectivity of a dual kinase/bromodomain inhibitor scaffold. This document provides a comprehensive overview of the SAR, kinase selectivity profiling, and key experimental methodologies employed in the characterization of this compound, along with a detailed visualization of the ERK5 signaling pathway and experimental workflows.

Introduction

The ERK5 signaling pathway is activated by a range of cellular stimuli, including growth factors and stress, and plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Unlike the well-studied ERK1/2 pathway, the development of selective pharmacological tools to investigate ERK5 function has been challenging. Early inhibitors often suffered from off-target effects, particularly against bromodomains, which complicated the interpretation of biological outcomes. This compound was developed to address this need for a more selective ERK5 inhibitor, enabling a clearer understanding of its role in normal physiology and disease.[2]

Discovery and Structure-Activity Relationship (SAR)

This compound was developed through a systematic SAR exploration of a pyrimido-benzodiazepinone scaffold, which was initially identified as a dual inhibitor of kinases and bromodomains. The optimization strategy focused on introducing steric bulk at a specific position (R1) of the scaffold to disrupt binding to the BRD4 bromodomain while maintaining or improving affinity for the ERK5 kinase domain.[2]

The key structural modification leading to this compound was the introduction of a sec-butyl group at the R1 position. This substitution resulted in a significant improvement in selectivity for ERK5 over BRD4.[2] The SAR data for key compounds in this series are summarized in Table 1.

Table 1: Structure-Activity Relationship of Pyrimido-benzodiazepinone Analogs [2]

| Compound | R1 | ERK5 IC50 (nM) | LRRK2 IC50 (nM) | BRD4 IC50 (nM) |

| XMD11-50 | Methyl | 110 | 120 | 230 |

| This compound | sec-Butyl | 88 | 109 | >10,000 |

| JWG-115 | Isopropyl | 2,100 | >10,000 | 1,000 |

| JWG-047 | Ethyl | 95 | 150 | 500 |

| JWG-069 | Propyl | 120 | 210 | 1,200 |

Kinase Selectivity Profiling

To assess the kinome-wide selectivity of this compound, it was screened against a panel of 468 human kinases at a concentration of 1 µM using the KinomeScan™ methodology. The results demonstrated that this compound is a highly selective inhibitor of ERK5. While it also exhibits potent inhibition of LRRK2, DCAMKL1, and PLK4, its selectivity over the broader kinome is notable. The improved selectivity against BRD4 is a key feature of this chemical probe.

Table 2: In Vitro Kinase and Bromodomain Inhibition Profile of this compound

| Target | IC50 (nM) | Assay Technology |

| ERK5 | 88 | Not Specified |

| LRRK2 | 109 | Invitrogen Adapta |

| DCAMKL2 | 223 | Invitrogen Z-lyte |

| PLK4 | 328 | Invitrogen Lanthascreen |

| BRD4 | >10,000 | Not Specified |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the general scheme for the pyrimido-benzodiazepinone scaffold. The final step typically involves a Suzuki or Buchwald-Hartwig coupling reaction to introduce the substituted phenylamino group at the C2 position of the pyrimidine ring. The detailed synthetic route can be found in the supplementary information of the primary publication.

In Vitro Kinase Assays

The inhibitory activity of this compound against a panel of kinases was determined using various assay formats, including Invitrogen's Adapta, Z-lyte, and Lanthascreen platforms. These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 values were calculated from the resulting dose-response curves.

Cellular Target Engagement Assay: MAPK7 Autophosphorylation in HeLa Cells

To confirm that this compound engages ERK5 in a cellular context, its ability to inhibit the autophosphorylation of MAPK7 (ERK5) was assessed in HeLa cells.

-

Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Serum Starvation and Treatment: Cells were serum-starved for 16-24 hours prior to treatment with various concentrations of this compound for 1 hour.

-

EGF Stimulation: Cells were then stimulated with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes to induce ERK5 activation and autophosphorylation.

-

Cell Lysis and Western Blotting: Cells were lysed, and protein concentrations were determined. Equal amounts of protein were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against phospho-MAPK7 and total MAPK7.

-

Data Analysis: The intensity of the phospho-MAPK7 bands was quantified and normalized to the total MAPK7 levels. The IC50 value was determined from the dose-response curve.

This compound dose-dependently inhibited MAPK7 autophosphorylation induced by EGF in HeLa cells with an IC50 of 0.020 ± 0.003 µM.

In Vivo Efficacy Study: Endometrial Cancer Xenograft Model

The anti-tumor activity of this compound was evaluated in an endometrial cancer xenograft model.

-

Animal Model: Female athymic nude mice were used for the study.

-

Tumor Implantation: Endometrial cancer cells were implanted subcutaneously into the flank of each mouse.

-

Treatment: Once the tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered via intraperitoneal injection at a specified dose and schedule.

-

Tumor Growth Measurement: Tumor volume was measured regularly using calipers.

-

Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and the tumors were excised and weighed.

This compound demonstrated tumor-suppressive activity in this endometrial cancer xenograft model.

Mandatory Visualizations

ERK5 Signaling Pathway

Caption: ERK5 Signaling Pathway and Inhibition by this compound

Experimental Workflow for Kinase Inhibitor Profiling

Caption: General Workflow for Kinase Inhibitor Profiling

Conclusion

This compound represents a significant advancement in the development of selective chemical probes for studying ERK5 biology. Its discovery through rational design, guided by a thorough SAR campaign, has provided the research community with a valuable tool to dissect the roles of ERK5 in health and disease, particularly in the context of cancer. The detailed experimental protocols and characterization data presented in this guide offer a comprehensive resource for scientists seeking to utilize this compound in their own investigations. Further studies on the pharmacokinetic properties and in vivo applications of this compound and its analogs will continue to enhance our understanding of ERK5 as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for JWG-071 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWG-071 is a potent and selective, ATP-competitive chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7 or BMK1.[1][2] It also exhibits inhibitory activity against Leucine-rich repeat kinase 2 (LRRK2), Doublecortin-like kinase 2 (DCAMKL2), and Polo-like kinase 4 (PLK4) in the nanomolar range. This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including biochemical kinase inhibition assays and a cell-based assay for measuring ERK5 pathway inhibition.

The ERK5 signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway has been implicated in several cancers. This compound serves as a valuable tool for investigating the biological roles of ERK5 and for the development of novel therapeutic agents targeting this kinase.

Data Presentation

The inhibitory activity of this compound against its primary and secondary kinase targets has been quantified using various in vitro kinase assay platforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | Assay Platform | IC50 (nM) |

| ERK5 (MAPK7) | LanthaScreen™ | 88 |

| LRRK2 | Adapta™ | 109 |

| DCAMKL2 | Z'-LYTE™ | 223 |

| PLK4 | LanthaScreen™ | 328 |

Data sourced from publicly available information.[2]

Signaling Pathway

The ERK5 signaling cascade is a three-tiered pathway initiated by various extracellular stimuli, leading to the activation of downstream transcription factors that regulate gene expression.

Caption: The ERK5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assays

The following are representative protocols for determining the IC50 values of this compound against its target kinases using commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.

1. ERK5 and PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from the general LanthaScreen™ Eu Kinase Binding Assay protocol.

-

Materials:

-

Recombinant human ERK5 or PLK4 kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound

-

384-well microplate (white, low-volume)

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare a 4X serial dilution of this compound in Kinase Buffer A.

-

Prepare a 2X kinase/antibody mixture containing the kinase (e.g., 10 nM final concentration) and Eu-anti-Tag antibody (e.g., 4 nM final concentration) in Kinase Buffer A.

-

Prepare a 4X tracer solution in Kinase Buffer A at a concentration appropriate for the specific kinase.

-

Add 4 µL of the 4X this compound serial dilution to the wells of the 384-well plate.

-

Add 8 µL of the 2X kinase/antibody mixture to each well.

-

Add 4 µL of the 4X tracer solution to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm and 665 nm with excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

2. LRRK2 Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This protocol is a representative procedure based on the Adapta™ assay.

-

Materials:

-

Recombinant human LRRK2 kinase

-

LRRKtide substrate

-

Adapta™ Eu-anti-ADP Antibody

-

Alexa Fluor® 647 ADP Tracer

-

Kinase Buffer (e.g., 50 mM Tris pH 8.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

EDTA

-

This compound

-

384-well microplate

-

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 10 µL kinase reaction, combine LRRK2 kinase, LRRKtide substrate, and this compound in the kinase buffer.

-

Initiate the kinase reaction by adding ATP (e.g., at the Km concentration for LRRK2).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect ADP formation by adding 5 µL of a detection mix containing EDTA, Adapta™ Eu-anti-ADP Antibody, and the Alexa Fluor® 647 ADP Tracer.

-

Incubate for 30 minutes at room temperature.

-

Read the plate on a TR-FRET enabled plate reader.

-

Calculate the emission ratio and determine the IC50 value for this compound.

-

3. DCAMKL2 Kinase Inhibition Assay (Z'-LYTE™ Kinase Assay)

This protocol is a representative procedure based on the Z'-LYTE™ assay technology.

-

Materials:

-

Recombinant human DCAMKL2 kinase

-

Z'-LYTE™ Peptide Substrate

-

ATP

-

Development Reagent

-

Stop Reagent

-

Kinase Buffer

-

This compound

-

384-well microplate

-

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 10 µL kinase reaction, combine DCAMKL2 kinase, Z'-LYTE™ Peptide Substrate, and this compound in the kinase buffer.

-

Add ATP to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of the Development Reagent to each well.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of the Stop Reagent.

-

Read the plate on a fluorescence plate reader (Coumarin and Fluorescein channels).

-

Calculate the emission ratio to determine the percent phosphorylation and subsequently the IC50 value for this compound.

-

Cellular Assay: Inhibition of ERK5 Autophosphorylation in HeLa Cells

This assay measures the ability of this compound to inhibit the autophosphorylation of ERK5 in a cellular context, which is observed as a mobility shift on a Western blot.

-

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

Epidermal Growth Factor (EGF)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-ERK5, anti-phospho-ERK5 (or observe band shift with total ERK5 antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells by incubating in serum-free DMEM for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against total ERK5. The phosphorylated form of ERK5 will appear as a slower migrating band (band shift).

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the dose-dependent inhibition of the ERK5 band shift by this compound.

-

Experimental Workflow

The general workflow for evaluating the in vitro activity of this compound involves a series of biochemical and cell-based assays.

Caption: A typical experimental workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols for JWG-071 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWG-071 is a potent and selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7.[1][2][3] As an ATP-competitive inhibitor, this compound provides a valuable tool for investigating the intricate roles of the ERK5 signaling pathway in various cellular processes, including cell proliferation, survival, and differentiation.[3] Dysregulation of the ERK5 pathway has been implicated in numerous pathologies, most notably in cancer, making it a compelling target for therapeutic development.[4]

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds. The included methodologies cover the assessment of direct target engagement, downstream signaling inhibition, and cellular cytotoxicity.

The MEK5/ERK5 Signaling Pathway

The MEK5/ERK5 pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade. The canonical activation of this pathway begins with upstream stimuli, such as growth factors or stress, which activate MAP3Ks like MEKK2 and MEKK3. These kinases then phosphorylate and activate MEK5, the specific upstream kinase for ERK5. Activated MEK5, in turn, phosphorylates ERK5 on threonine and tyrosine residues within its TEY motif.

Upon activation, ERK5 translocates to the nucleus, where it phosphorylates a variety of downstream substrates, including transcription factors like Myocyte Enhancer Factor 2C (MEF2C), c-Myc, and c-Fos, thereby regulating gene expression. It is crucial to note that some ERK5 inhibitors have been observed to induce a "paradoxical activation" of downstream transcriptional activity. This phenomenon is thought to occur through a conformational change in ERK5 upon inhibitor binding, which exposes its nuclear localization signal and promotes translocation to the nucleus, independent of its kinase activity.

Below is a diagram illustrating the core components of the MEK5/ERK5 signaling pathway.

Data Presentation

The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary kinase targets and in a cellular context.

| Target | Assay Type | IC50 (nM) | Reference |

| ERK5 (MAPK7) | Biochemical | 88 | |

| LRRK2 | Biochemical | 109 | |

| DCAMKL2 | Biochemical | 223 | |

| PLK4 | Biochemical | 328 | |

| MAPK7 (ERK5) | Cellular Autophosphorylation (HeLa cells) | 20 |

Experimental Protocols

Protocol 1: Inhibition of ERK5 Autophosphorylation in HeLa Cells

This protocol describes an In-Cell Western™ assay to measure the inhibition of Epidermal Growth Factor (EGF)-induced ERK5 autophosphorylation by this compound in HeLa cells. The phosphorylation status of ERK5 is detected by a band shift in a Western blot.

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin/Streptomycin

-

Serum-free DMEM

-

This compound

-

EGF (Epidermal Growth Factor)

-

96-well tissue culture plates

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against total ERK5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader or imaging system

-

Cell Seeding:

-

Culture HeLa cells in DMEM with 10% FBS.

-

Seed 15,000 cells per well in a 96-well plate and incubate for 24-48 hours until confluent.

-

-

Serum Starvation:

-

Carefully aspirate the growth medium.

-

Wash the cells once with PBS.

-

Add 100 µL of serum-free DMEM to each well and incubate for 4-16 hours at 37°C.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Remove the starvation medium and add the this compound dilutions to the wells.

-

Incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).

-

-

EGF Stimulation:

-

Add EGF to each well to a final concentration of 20 ng/mL (or a predetermined optimal concentration). Do not add EGF to negative control wells.

-

Incubate for 7.5 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the medium and wash the cells with cold PBS.

-

Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against total ERK5 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add a chemiluminescent substrate.

-

Image the blot. The phosphorylated form of ERK5 will appear as a slower-migrating band.

-

-

Data Analysis:

-

Quantify the band intensities for both the phosphorylated and non-phosphorylated forms of ERK5.

-

Normalize the phosphorylated ERK5 signal to the total ERK5 signal.

-

Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol 2: MEF2C Transcriptional Reporter Assay

This protocol describes a dual-luciferase reporter assay to measure the effect of this compound on MEF2C transcriptional activity, a downstream target of ERK5. This assay utilizes a firefly luciferase reporter construct under the control of MEF2C response elements and a constitutively expressed Renilla luciferase for normalization.

-

A suitable cell line (e.g., HEK293T or HeLa)

-

MEF2-responsive firefly luciferase reporter construct

-

Constitutively expressing Renilla luciferase construct (for normalization)

-

Transfection reagent

-

Opti-MEM or other serum-free medium for transfection

-

This compound

-

Pathway activator (e.g., a constitutively active form of MEK5, or EGF if the cells respond)

-

96-well white, clear-bottom tissue culture plates

-

Dual-luciferase assay reagent

-

Luminometer

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Co-transfect the cells with the MEF2-responsive firefly luciferase reporter and the Renilla luciferase normalization control vector according to the transfection reagent manufacturer's protocol. A 40:1 ratio of reporter to normalization control is a good starting point.

-

-

Incubation:

-

Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the medium in the wells with the this compound dilutions and incubate for the desired time (e.g., 6-24 hours).

-

-

Pathway Stimulation (Optional):

-

If the basal activity of the ERK5 pathway is low, you may need to stimulate it. This can be done by treating the cells with a known activator (e.g., EGF) for a specific duration before lysis.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure both firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of MEF2C activity for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol 3: Cell Viability/Cytotoxicity Assay

This protocol provides a general method for determining the IC50 value of this compound in various cell lines using a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT).

-

Cell line(s) of interest

-

Appropriate cell culture medium

-

This compound

-

96-well tissue culture plates (clear for colorimetric assays, white for luminescent assays)

-

Commercially available cell viability assay reagent

-

Plate reader capable of measuring absorbance, fluorescence, or luminescence

-

Cell Seeding:

-

Seed cells into a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment.

-

-

Inhibitor Treatment:

-

After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-treated and no-cell (background) controls.

-

-

Incubation:

-

Incubate the plate for a period of 48 to 72 hours at 37°C.

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time.

-

Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal from all wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percent viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.